molecular formula C24H39ClN2O3 B1668324 Carbanilic acid, m-hexyloxy-, 2-piperidinocyclohexyl ester, hydrochloride, (E)- CAS No. 38198-42-4

Carbanilic acid, m-hexyloxy-, 2-piperidinocyclohexyl ester, hydrochloride, (E)-

Cat. No. B1668324
CAS RN: 38198-42-4
M. Wt: 439 g/mol
InChI Key: WIKPLDNFNROQFE-UHFFFAOYSA-N
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Description

Carbanilic acid, m-hexyloxy-, 2-piperidinocyclohexyl ester, hydrochloride, (E)- is a bioactive chemical.

Scientific Research Applications

Smooth Muscle Effects

Carbanilic acid derivatives, such as the one , have shown effects on smooth muscle. For example, Mai et al. (1996) found that these derivatives relax smooth muscle, attenuate spontaneous contractions, and impact the muscle's response to various stimulants. This suggests a potential role in affecting membrane fluidity and calcium availability, which might be related to antiulcer activity (Mai, Bauer, Nosál'ová, Mátyás, & Bezáková, 1996).

Anticholinergic Effects

Faff et al. (1978) investigated the anticholinergic effects of various esters, including those related to carbanilic acid. They found that only benzilic acid esters, like ANC-30, showed significant anticholinergic properties, indicating the potential for these compounds in medicinal applications (Faff, Woliński, Bandolet, & Bąk, 1978).

Interaction with Herbicides

Dortenzio and Norris (1979) examined the interaction between the methyl ester of diclofop and desmedipham, which is structurally related to carbanilic acid esters. They observed that combining these compounds decreased the control of certain weeds under both greenhouse and field conditions, suggesting a possible antagonistic interaction in agricultural applications (Dortenzio & Norris, 1979).

Environmental Exposure and Biomarkers

Silva et al. (2013) studied environmental exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a compound structurally similar to the one . They found that oxidative metabolites of DINCH in urine can be used as biomarkers for exposure assessment, highlighting the importance of monitoring environmental exposure to such compounds (Silva, Jia, Samandar, Preau, & Calafat, 2013).

Vascular Smooth Muscle Effects

Sotníková (1992) explored the effects of a carbanilate derivative (BK 129) on canine vascular smooth muscle. The study demonstrated the compound's ability to relax arterial rings and inhibit responses to various stimuli, indicating a potential application in vascular health research (Sotníková, 1992).

Synthesis and Medicinal Chemistry

Kiss and Fülöp (2014) discussed the synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids, which are important precursors for pharmacologically interesting compounds, including certain carbanilates. These compounds are found in natural products and antibiotics, underscoring their significance in medicinal chemistry (Kiss & Fülöp, 2014).

properties

CAS RN

38198-42-4

Product Name

Carbanilic acid, m-hexyloxy-, 2-piperidinocyclohexyl ester, hydrochloride, (E)-

Molecular Formula

C24H39ClN2O3

Molecular Weight

439 g/mol

IUPAC Name

(2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C24H38N2O3.ClH/c1-2-3-4-10-18-28-21-13-11-12-20(19-21)25-24(27)29-23-15-7-6-14-22(23)26-16-8-5-9-17-26;/h11-13,19,22-23H,2-10,14-18H2,1H3,(H,25,27);1H

InChI Key

WIKPLDNFNROQFE-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)O[C@H]2CCCC[C@@H]2[NH+]3CCCCC3.[Cl-]

SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCCC3.Cl

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2[NH+]3CCCCC3.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbanilic acid, m-hexyloxy-, 2-piperidinocyclohexyl ester, hydrochloride, (E)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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